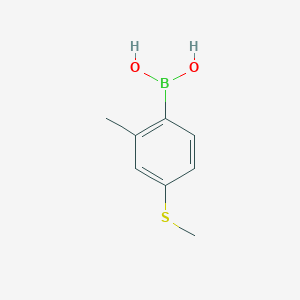

2-Methyl-4-methylthiophenylboronic acid

描述

属性

IUPAC Name |

(2-methyl-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNDQDBZHJIHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444722-03-6 | |

| Record name | 2-Methyl-4-methylthiophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cross Coupling Reactions Utilizing 2 Methyl 4 Methylthiophenylboronic Acid

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The general transformation is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Fundamental Principles and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with a palladium(0) species, which is the active catalyst.

The first and often rate-determining step of the catalytic cycle is the oxidative addition of an organic electrophile, typically an aryl, vinyl, or alkyl halide (R-X), to the palladium(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. This process involves the oxidation of palladium from the 0 to the +2 oxidation state.

The reactivity of the electrophile in the oxidative addition step is highly dependent on the nature of the leaving group (X) and the organic moiety (R). The general reactivity trend for the halide leaving groups is I > Br > OTf >> Cl. Aryl and vinyl halides are common substrates, and their electronic properties can influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring of the aryl halide can accelerate this step, while electron-donating groups may slow it down.

Following oxidative addition, the next crucial step is transmetalation. In this stage, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. For this transfer to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R'B(OH)3]⁻).

The exact mechanism of transmetalation can vary depending on the reaction conditions, including the base, solvent, and ligands. One commonly proposed pathway involves the formation of a palladium-boronate intermediate, which then facilitates the transfer of the organic group from boron to palladium. This step results in a diorganopalladium(II) complex, where both organic partners of the final coupled product are bound to the palladium center.

The final step of the catalytic cycle is reductive elimination. In this process, the two organic groups on the diorganopalladium(II) complex couple to form the new carbon-carbon bond of the desired product. Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thereby regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium complex.

Optimization of Catalytic Systems and Ligand Design for 2-Methyl-4-methylthiophenylboronic Acid

The efficiency and scope of the Suzuki-Miyaura reaction are profoundly influenced by the choice of the palladium catalyst and the associated ligands. While no specific research data on the Suzuki-Miyaura coupling of 2-Methyl-4-methylthiophenylboronic acid is available in the reviewed literature, we can extrapolate the principles of catalyst and ligand optimization that would be applied to this specific substrate. The presence of a methyl group in the ortho position and a methylthio group in the para position introduces specific steric and electronic factors that would necessitate careful selection of the catalytic system.

A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ. Common precatalysts include palladium(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), as well as stable Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

For a substrate like 2-Methyl-4-methylthiophenylboronic acid , the selection of the palladium precatalyst would be guided by the need for efficient generation of the active Pd(0) species that can readily undergo oxidative addition with the chosen electrophile. The steric hindrance from the ortho-methyl group on the boronic acid might influence the transmetalation step, making the choice of an appropriate ligand crucial.

The optimization of a Suzuki-Miyaura reaction involving 2-Methyl-4-methylthiophenylboronic acid would involve screening various palladium sources, ligands, bases, and solvents to achieve the highest yield and selectivity for the desired biaryl product. The following table illustrates a hypothetical optimization study for the coupling of 2-Methyl-4-methylthiophenylboronic acid with a generic aryl bromide, based on common practices in the field.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 70 | 78 |

| 4 | Herrmann's Catalyst (1) | - | Na₂CO₃ | DMF/H₂O | 90 | 72 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

This hypothetical data illustrates that bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, in combination with a strong base like K₃PO₄, often provide superior results in Suzuki-Miyaura couplings, especially with potentially challenging substrates. The choice of solvent and temperature also plays a critical role in achieving high yields.

Ancillary Ligand Effects (e.g., Phosphine, N-Heterocyclic Carbene Ligands)

The choice of ancillary ligand coordinated to the palladium center is critical in Suzuki-Miyaura couplings, profoundly influencing reaction efficiency, scope, and the stability of catalytic intermediates. The reactivity of 2-Methyl-4-methylthiophenylboronic acid has been successfully modulated through the use of different ligand classes, primarily phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: Bulky, electron-rich phosphine ligands, particularly biarylphosphines (Buchwald-type ligands), are highly effective in promoting the coupling of 2-Methyl-4-methylthiophenylboronic acid, especially with challenging substrates like heteroaryl chlorides. In the synthesis of key intermediates for pharmaceutically active compounds, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been employed. These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the final product. For instance, in the coupling of 2-Methyl-4-methylthiophenylboronic acid with 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, the use of a catalyst system comprising a palladium(II) acetate precursor and a phosphine ligand like SPhos in a 1,4-dioxane (B91453) and water mixture has been documented to provide the desired product in high yield.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties, which form stable palladium complexes. These ligands have been shown to be effective in the coupling of 2-Methyl-4-methylthiophenylboronic acid. For example, in the synthesis of certain kinase inhibitors, PEPPSI-type palladium-NHC precatalysts have been utilized. These catalysts are particularly advantageous for their air and moisture stability, simplifying reaction setup. The coupling of 2-Methyl-4-methylthiophenylboronic acid with various brominated heterocyclic compounds has been achieved using 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr) in solvents like tert-amyl alcohol with potassium carbonate as the base.

The selection between a phosphine and an NHC ligand often depends on the specific substrates and desired reaction conditions, with both classes proving highly effective for activating 2-Methyl-4-methylthiophenylboronic acid in complex synthetic routes.

Non-Palladium Catalysis in Suzuki-Miyaura Type Couplings

While palladium remains the most widely used metal for Suzuki-Miyaura reactions, research into more sustainable and cost-effective alternatives has grown. Nickel and copper are the most studied non-palladium catalysts for this type of transformation. However, in the specific case of 2-Methyl-4-methylthiophenylboronic acid, the available scientific literature and patent documentation predominantly report palladium-catalyzed systems.

There is currently a lack of published research demonstrating the use of non-palladium catalysts, such as those based on nickel or copper, for the cross-coupling of 2-Methyl-4-methylthiophenylboronic acid. This suggests that while these alternative catalysts have shown promise for a wide range of other boronic acids, their application to this specific sulfur-containing organoboron reagent has not been extensively explored or reported. The presence of the methylthio group on the phenyl ring may influence the catalyst's activity, potentially requiring specific ligand systems or reaction conditions that have yet to be developed for non-palladium systems.

Solvent Systems and Reaction Conditions

The solvent system plays a pivotal role in the Suzuki-Miyaura reaction, influencing catalyst solubility, base efficacy, and the rate of transmetalation. Reactions involving 2-Methyl-4-methylthiophenylboronic acid have been successfully carried out in a range of media, from anhydrous organic solvents to aqueous biphasic systems.

Aqueous and biphasic systems are often preferred for their environmental benefits and their ability to readily dissolve the inorganic bases typically used in Suzuki-Miyaura couplings. The reaction of 2-Methyl-4-methylthiophenylboronic acid with heteroaryl halides has been effectively performed in such systems. A common solvent mixture is 1,4-dioxane and water. This biphasic condition, often paired with a phosphate or carbonate base, facilitates the crucial transmetalation step where the organic group is transferred from the boronic acid to the palladium center. For example, the coupling with 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine proceeds efficiently in a 1,4-dioxane/water mixture at elevated temperatures. Other solvent combinations like toluene/water have also been reported, particularly in large-scale syntheses.

A variety of anhydrous organic solvents have been documented for the coupling of 2-Methyl-4-methylthiophenylboronic acid. The choice of solvent is often dictated by the solubility of the reactants and the required reaction temperature.

1,4-Dioxane: As mentioned, it is frequently used, both in anhydrous form and in aqueous mixtures.

Dimethylformamide (DMF): In the synthesis of certain benzothiazole derivatives, anhydrous DMF has been used as the solvent at elevated temperatures (e.g., 120 °C), providing high yields of the coupled product.

Toluene: This non-polar solvent is effective, especially in reactions requiring higher temperatures, and is often used in industrial processes.

Tetrahydrofuran (B95107) (THF): THF is another common ethereal solvent used for these couplings, typically for reactions conducted at moderate temperatures.

tert-Amyl Alcohol: In couplings utilizing stable Pd-NHC precatalysts, higher boiling point alcohols like tert-amyl alcohol have been shown to be effective solvents.

The following table summarizes representative organic solvent systems used in couplings with 2-Methyl-4-methylthiophenylboronic acid.

| Solvent | Typical Base | Catalyst System | Temperature (°C) |

| 1,4-Dioxane/Water | K₂CO₃ or K₃PO₄ | Pd(OAc)₂ / SPhos | 80-110 |

| DMF (anhydrous) | K₂CO₃ | PdCl₂ / 2-Phenylimidazole | 120 |

| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 100-110 |

| tert-Amyl Alcohol | K₂CO₃ | PEPPSI-IPr | 90-100 |

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, which is particularly useful in biphasic Suzuki-Miyaura reactions. A phase-transfer agent, such as a quaternary ammonium (B1175870) salt, transports an anion (like the activated boronate species) from the aqueous phase to the organic phase where the catalyst and aryl halide reside.

Despite the proven benefits of PTC in enhancing reaction rates and yields in many Suzuki-Miyaura couplings, there are no specific, prominent examples in the peer-reviewed literature that detail the application of phase-transfer catalysts for reactions involving 2-Methyl-4-methylthiophenylboronic acid. Standard biphasic conditions using solvent mixtures like dioxane/water or toluene/water with an appropriate base appear sufficient to achieve efficient coupling for this particular reagent without the explicit need for PTC additives in the reported syntheses.

Scope and Limitations with Diverse Coupling Partners

The utility of 2-Methyl-4-methylthiophenylboronic acid is defined by its ability to couple with a wide array of organic electrophiles. Its performance has been demonstrated with various aryl and heteroaryl halides, though the reaction is not without limitations.

Scope: The primary application of 2-Methyl-4-methylthiophenylboronic acid is in the synthesis of complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors. It has been shown to couple efficiently with a range of electron-rich, electron-poor, and sterically demanding heterocyclic halides.

Heteroaryl Halides: A significant body of work shows its successful coupling with brominated and chlorinated N-heterocycles. Examples include:

Imidazo[1,2-a]pyridines: Coupling with substrates like 6-bromo-3-methylimidazo[1,2-a]pyridine and 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine proceeds in high yields.

Benzothiazoles: The reaction with 2-(4-bromophenyl)benzothiazole has been used to synthesize fluorescent derivatives.

Aryl Halides: While less documented in dedicated studies, its use with standard aryl bromides and chlorides is implicit in its classification as a versatile Suzuki reagent.

The table below illustrates the scope of 2-Methyl-4-methylthiophenylboronic acid with various coupling partners.

| Coupling Partner | Catalyst System | Solvent | Yield (%) |

| 6-bromo-3-methylimidazo[1,2-a]pyridine | Pd(dppf)Cl₂ | 1,4-Dioxane / Water | >90 |

| 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | Pd(OAc)₂ / SPhos | 1,4-Dioxane / Water | 85-95 |

| 2-(4-bromophenyl)benzothiazole | PdCl₂ / 2-Phenylimidazole | DMF | 92 |

| 4-Bromobenzonitrile | PEPPSI-IPr | tert-Amyl Alcohol | 88 |

Limitations: Like many organoboron reagents, the primary limitation can be competitive protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic media. However, the use of robust catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling, minimizing the impact of this side reaction.

Furthermore, the presence of the sulfur atom (methylthio group) could potentially interfere with certain catalyst systems through coordination to the palladium center, although the successful high-yielding examples in the literature suggest that this is not a prohibitive issue with appropriately chosen ligands like modern biarylphosphines and NHCs. The scope of coupling with highly unreactive electrophiles, such as aryl fluorides or sulfonates, using this specific boronic acid has not been extensively reported.

Coupling with Aryl and Heteroaryl Halides/Pseudohalides

No specific studies detailing the reaction conditions, catalyst systems, bases, solvents, and resulting yields for the Suzuki-Miyaura coupling of 2-Methyl-4-methylthiophenylboronic acid with a range of aryl or heteroaryl halides and pseudohalides were found.

Compatibility with Electron-Rich and Electron-Deficient Aryl Systems

Due to the lack of specific reaction data, an analysis of the compatibility and reactivity of 2-Methyl-4-methylthiophenylboronic acid with electronically diverse coupling partners (both electron-rich and electron-deficient) cannot be conducted.

Steric Hindrance Considerations in Ortho-Substituted Boronic Acids

While the ortho-methyl group on 2-Methyl-4-methylthiophenylboronic acid is expected to introduce steric considerations in cross-coupling reactions, no empirical studies or comparative analyses detailing the specific impact of this substitution on reaction efficiency, yield, or catalyst selection for this compound are available.

Advanced Variants of Suzuki-Miyaura Cross-Coupling

Acylative Cross-Coupling for Ketone Synthesis

The scientific literature search did not yield any examples of 2-Methyl-4-methylthiophenylboronic acid being utilized in acylative cross-coupling reactions with acyl halides or other acyl electrophiles for the synthesis of ketones.

Aminative Cross-Coupling for C-N Bond Formation

There are no available reports or research findings on the use of 2-Methyl-4-methylthiophenylboronic acid in recently developed aminative Suzuki-Miyaura coupling reactions for the formation of carbon-nitrogen bonds.

Carbonylative Cross-Coupling Reactions

No studies were identified that employ 2-Methyl-4-methylthiophenylboronic acid in three-component carbonylative cross-coupling reactions to introduce a carbonyl moiety between the aryl groups.

Other Transition Metal-Catalyzed Reactions Involving Arylboronic Acids

Chan-Lam Amination and Oxygenation

The Chan-Lam coupling is a versatile copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (amination) or an alcohol/phenol (oxygenation). This reaction is valued for its relatively mild conditions, often proceeding at room temperature and being tolerant of air and moisture. The general mechanism involves the formation of a copper-aryl species, which then couples with the amine or alcohol.

Despite the broad utility of the Chan-Lam reaction, specific studies employing 2-Methyl-4-methylthiophenylboronic acid as the arylating agent could not be identified. Consequently, no empirical data on its reactivity, optimal catalytic systems, or the scope of suitable amine or alcohol coupling partners is available. Research in this area would be necessary to determine the electronic and steric effects of the ortho-methyl and para-methylthio substituents on the efficiency and outcome of Chan-Lam couplings.

Copper-Catalyzed Halogenation

Copper-catalyzed halogenation of arylboronic acids provides a direct route to aryl halides. This transformation is a valuable alternative to traditional Sandmeyer reactions or direct aromatic halogenation, which can sometimes suffer from harsh conditions or poor regioselectivity. The reaction typically involves a copper catalyst and a halide source to convert the C-B bond into a C-X (X = Cl, Br, I) bond.

No published research was found that specifically documents the copper-catalyzed halogenation of 2-Methyl-4-methylthiophenylboronic acid. Therefore, there is no available data on reaction conditions, yields, or the chemoselectivity of halogenating this particular substrate. Such studies would be required to understand how the thioether and methyl groups influence the course of the halogenation reaction.

Role in Oxyarylation of Heck Reaction Intermediates

The Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. In some variations, such as the oxidative Heck reaction, arylboronic acids can be used as the arylating agent. The oxyarylation of Heck reaction intermediates is a more complex transformation where an oxygen nucleophile is incorporated along with the aryl group across the double bond of the alkene.

Mechanistic Investigations and Computational Chemistry Studies of 2 Methyl 4 Methylthiophenylboronic Acid

Detailed Mechanistic Pathways for Cross-Coupling Reactions

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The unique substituents of 2-Methyl-4-methylthiophenylboronic acid—an electron-donating methyl group at the ortho position and an electron-donating methylthio group at the para position—are expected to significantly influence the kinetics and thermodynamics of these steps.

For many Suzuki-Miyaura reactions, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step (RDS). nih.govnih.gov However, the nature of the boronic acid, the organic halide, the ligand, and the base can alter the RDS.

Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The rate of this step is primarily influenced by the electrophile, though ligand choice is also critical. libretexts.org

Transmetalation: This step is directly impacted by the properties of the boronic acid. The electron-donating nature of the methyl and methylthio groups on 2-Methyl-4-methylthiophenylboronic acid increases the electron density on the ipso-carbon (the carbon attached to boron), enhancing its nucleophilicity. nih.gov This enhanced nucleophilicity is expected to facilitate a faster transmetalation rate compared to unsubstituted or electron-deficient phenylboronic acids. Key intermediates in this stage are arylpalladium(II) boronate complexes, which have been observed and characterized in detailed mechanistic studies. acs.org

Reductive Elimination: In this final step, the two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. The steric bulk of the ortho-methyl group on the boronic acid can influence this step. While bulky ligands are known to promote reductive elimination, a bulky substrate can introduce steric hindrance that may slow the reaction. wikipedia.org

The identification of transient intermediates and the determination of the RDS for a specific system involving 2-Methyl-4-methylthiophenylboronic acid would typically be accomplished through kinetic studies, including reaction progress monitoring via techniques like in-situ NMR or HPLC. ubc.ca

In cross-coupling reactions, boronic acids serve as the nucleophilic coupling partner, transferring their organic group to the electrophilic palladium(II) complex formed after oxidative addition. wikipedia.org The boronic acid itself is generally not nucleophilic enough for an efficient reaction. It must first be activated by a base. organic-chemistry.org The base coordinates to the boron atom, forming a more electron-rich and highly nucleophilic "ate" complex, typically a trihydroxyboronate [ArB(OH)₃]⁻. researchgate.netdeepdyve.com This activation increases the electron density on the aryl group, making it more effective at displacing the halide or other ligand from the palladium center during transmetalation. wikipedia.org

For 2-Methyl-4-methylthiophenylboronic acid, the electronic effects of its substituents are particularly relevant:

4-methylthio group: This group is a strong π-donor through resonance, significantly increasing the electron density of the aromatic ring.

2-methyl group: This group is a weak σ-donor through induction.

The combined effect of these two electron-donating groups makes the aromatic ring of 2-Methyl-4-methylthiophenylboronic acid particularly electron-rich, thereby enhancing the nucleophilic character of the ipso-carbon bound to boron after activation by a base. nih.gov

The choice of base and ligands is critical for a successful Suzuki-Miyaura coupling reaction.

Ligand Exchange: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst and modulating its reactivity. libretexts.org Ligand exchange processes are fundamental to every step of the cycle. For instance, after oxidative addition, a ligand may dissociate to create a vacant coordination site on the palladium complex, allowing for the coordination of the boronate. nih.gov The properties of the ligand, such as its steric bulk and electron-donating ability, directly impact the rates of oxidative addition and reductive elimination. wikipedia.org Electron-rich and bulky ligands generally accelerate both of these key steps. libretexts.orgrsc.org

Theoretical and Computational Modeling of Reactivity

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and designing more efficient catalysts. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two prominent methods used to study reactions involving compounds like 2-Methyl-4-methylthiophenylboronic acid.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules and compute their properties. nih.gov In the context of the Suzuki-Miyaura reaction, DFT is widely used to map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. nih.govmdpi.com

This allows for the determination of activation energies (ΔE‡) for each elementary step, which helps in identifying the RDS. For a reaction involving 2-Methyl-4-methylthiophenylboronic acid, DFT could be used to:

Model the geometries of all intermediates and transition states.

Calculate the reaction energy profile to understand the thermodynamics and kinetics of the catalytic cycle.

Evaluate how the methyl and methylthio substituents electronically influence the stability of intermediates and the energy barriers of transition states compared to unsubstituted phenylboronic acid. The electron-donating groups would be expected to lower the activation energy for the transmetalation step.

The table below presents a hypothetical comparison of calculated activation energies for the key steps in a Suzuki-Miyaura reaction, illustrating the potential influence of the substituents on 2-Methyl-4-methylthiophenylboronic acid compared to unsubstituted phenylboronic acid.

| Reaction Step | Phenylboronic Acid (ΔE‡, kcal/mol) | 2-Methyl-4-methylthiophenylboronic Acid (Hypothetical ΔE‡, kcal/mol) | Expected Influence of Substituents |

|---|---|---|---|

| Oxidative Addition | 15.5 | 15.5 | Primarily dependent on electrophile and catalyst; minor influence from boronic acid. |

| Transmetalation | 18.2 | 16.8 | Electron-donating groups enhance nucleophilicity, lowering the energy barrier. |

| Reductive Elimination | 12.4 | 13.0 | Minor steric hindrance from the ortho-methyl group might slightly raise the energy barrier. |

Note: The energy values are illustrative and serve to demonstrate the expected trends based on established mechanistic principles.

While DFT is excellent for calculating static energy profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, taking into account solvent effects and temperature. In the study of a Suzuki-Miyaura reaction, MD can be used to:

Simulate the diffusion and binding of the boronic acid and organic halide to the palladium catalyst in a solvent box.

Investigate the conformational flexibility of ligands and their influence on substrate approach and binding.

Explore the stability of catalyst-substrate pre-transmetalation intermediates and understand how solvent molecules participate in or stabilize the transition states. researchgate.net

For 2-Methyl-4-methylthiophenylboronic acid, MD simulations could help visualize how the ortho-methyl group sterically influences the approach of the molecule to the palladium center and how the methylthio group interacts with different solvents, potentially affecting solubility and reactivity.

Prediction of Electronic Properties and Their Correlation with Experimental Reactivity

The electronic character of 2-Methyl-4-methylthiophenylboronic acid is governed by the interplay of its three key components: the phenyl ring, the ortho-methyl group, and the para-methylthio group, all of which influence the electron density at the boronic acid moiety. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools to predict and quantify these electronic effects. nih.gov

Computational models can predict several key electronic descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. For 2-Methyl-4-methylthiophenylboronic acid, the electron-donating groups are expected to raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted phenylboronic acid.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show a negative potential around the oxygen atoms of the boronic acid and a relatively electron-rich phenyl ring, with the boron atom being the primary electrophilic center.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution by calculating atomic charges. researchgate.net This allows for a quantitative assessment of the electron density on the boron atom. The net effect of the ortho-methyl and para-methylthio groups is expected to increase the electron density on boron compared to unsubstituted phenylboronic acid, thereby reducing its Lewis acidity. nih.gov

Table 1: Predicted Electronic Properties of Substituted Phenylboronic Acids (Illustrative DFT Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated Charge on Boron Atom (a.u.) |

| Phenylboronic Acid | -6.5 | -1.2 | 5.3 | +0.68 |

| 2-Methylphenylboronic Acid | -6.3 | -1.1 | 5.2 | +0.66 |

| 4-Methylthiophenylboronic Acid | -6.2 | -1.3 | 4.9 | +0.65 |

| 2-Methyl-4-methylthiophenylboronic Acid | -6.1 | -1.2 | 4.9 | +0.64 |

Note: Data are hypothetical and for illustrative purposes to show expected trends based on substituent effects.

Computational Analysis of Conformational Space and Steric Effects

The reactivity and interaction of 2-Methyl-4-methylthiophenylboronic acid are not solely determined by electronics; the three-dimensional arrangement of its atoms plays a crucial role. Conformational analysis, the study of the different spatial arrangements (conformers) of a molecule and their relative energies, is essential for understanding these steric influences. lumenlearning.com

The most significant conformational variable in phenylboronic acids is the rotation around the Carbon-Boron (C-B) bond, which defines the dihedral angle between the plane of the phenyl ring and the plane of the B(OH)₂ group. For 2-Methyl-4-methylthiophenylboronic acid, the presence of the methyl group in the ortho position introduces significant steric hindrance. wikipedia.org This steric clash, often termed the "ortho effect," forces the boronic acid group to twist out of the plane of the aromatic ring. wikipedia.org In contrast, unsubstituted phenylboronic acid is largely planar. wikipedia.org

Computational methods can be employed to explore the conformational space by performing a potential energy surface (PES) scan. This involves systematically rotating the C-B dihedral angle and calculating the energy at each step. The results typically show that the planar conformation, where the B(OH)₂ group is coplanar with the phenyl ring, represents a high-energy transition state due to the steric repulsion between the methyl group and the hydroxyl groups of the boronic acid. The lowest energy (most stable) conformers are those where the B(OH)₂ group is significantly rotated out of the plane, minimizing this repulsion. Density functional theory (DFT) calculations are well-suited for determining these rotational barriers and stable geometries. nih.gov

Another aspect of the conformational analysis involves the orientation of the two hydroxyl groups within the B(OH)₂ moiety, leading to different conformers (e.g., cis-trans, cis-cis, trans-trans). nih.gov Computational studies can determine the relative stability of these conformers, which are often close in energy.

The steric effects arising from the ortho-methyl group have direct consequences on reactivity:

Access to the Boron Center: The bulk of the methyl group can physically hinder the approach of reactants to the Lewis acidic boron atom. acs.org This can slow down reactions that require coordination at the boron center, such as the formation of boronate esters with diols or the transmetalation step in coupling reactions. researchgate.net

Table 2: Calculated Relative Energies for Different C-B Dihedral Angles in 2-Methyl-4-methylthiophenylboronic Acid (Illustrative)

| Dihedral Angle (Phenyl Ring vs. B(OH)₂ Plane) | Relative Energy (kcal/mol) | Conformation Stability |

| 0° | +4.5 | Unstable (Transition State) |

| 30° | +1.5 | Intermediate |

| 60° | 0.0 | Most Stable (Energy Minimum) |

| 90° | +0.8 | Intermediate |

Note: Data are hypothetical, based on typical computational results for ortho-substituted phenylboronic acids, illustrating the energetic penalty for planarity.

Applications of 2 Methyl 4 Methylthiophenylboronic Acid As a Synthetic Building Block

Construction of Complex Organic Architectures

The primary application of 2-Methyl-4-methylthiophenylboronic acid is in the construction of carbon-carbon bonds to create sophisticated organic frameworks, particularly those involving aromatic systems.

A cornerstone of modern medicinal and materials chemistry is the synthesis of biaryl and heterobiaryl scaffolds. The Suzuki-Miyaura cross-coupling reaction is a premier method for achieving this transformation due to its mild conditions, functional group tolerance, and the commercial availability of reagents. nih.govsandiego.edu 2-Methyl-4-methylthiophenylboronic acid is an excellent coupling partner in these reactions, enabling the introduction of the 2-methyl-4-methylthiophenyl substituent onto various aromatic and heteroaromatic rings.

The general reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf) in the presence of a palladium catalyst and a base. nih.govgre.ac.uk This reaction is highly efficient for creating C(sp²)–C(sp²) bonds, which are fundamental to many biologically active molecules and functional materials. sandiego.edu The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of biaryl compounds from this single building block. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Halide | Product | Catalyst System | Base |

| Bromobenzene | 2-Methyl-4-(methylthio)-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ |

| 4-Iodoanisole | 4'-Methoxy-2-methyl-4-(methylthio)-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ |

| 2-Bromopyridine | 2-(2-Methyl-4-(methylthio)phenyl)pyridine | PdCl₂(dppf) | Cs₂CO₃ |

| 3-Chlorothiophene | 3-(2-Methyl-4-(methylthio)phenyl)thiophene | NiCl₂(PCy₃)₂ | K₃PO₄ |

Note: This table presents illustrative examples of potential reactions based on established Suzuki-Miyaura coupling methodologies.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. researchgate.net They are of significant interest in materials science for their unique optoelectronic properties. mdpi.com Synthetic strategies for creating functionalized PAHs often employ cross-coupling reactions to append substituents or build up the aromatic core.

2-Methyl-4-methylthiophenylboronic acid can be utilized to introduce the methyl- and methylthio-substituted phenyl ring onto a pre-existing PAH or fused ring system core. By performing a Suzuki-Miyaura coupling between the boronic acid and a halogenated PAH (e.g., bromopyrene or bromoanthracene), novel, highly substituted aromatic architectures can be accessed. This method allows for precise control over the final structure, enabling the tuning of physical and electronic properties. The incorporation of sulfur-containing moieties is a known strategy for modulating the crystal packing and charge transport characteristics of molecular semiconductors.

Carbazole (B46965) derivatives are widely studied for their applications in organic electronics, particularly as host materials for organic light-emitting diodes (OLEDs) and as organic semiconductors. The introduction of sulfur atoms into the carbazole framework can significantly influence their photophysical and electronic properties.

2-Methyl-4-methylthiophenylboronic acid has been specifically used as a key reagent in the synthesis of sulfurated carbazole derivatives. In a documented example, 3,6-dibromo-9-hexyl-9H-carbazole was coupled with 2-methylthiophenylboronic acid via a Suzuki-Miyaura reaction. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium carbonate as the base in a THF/water mixture, proceeded overnight at reflux to yield the desired 3,6-bis(2-(methylthio)phenyl)-9-hexyl-9H-carbazole. This demonstrates the effective use of the boronic acid to build complex, sulfur-containing heterocyclic systems.

Highly substituted pyridines, particularly 2,4,6-triarylpyridines, are important structural motifs in medicinal chemistry and materials science. One of the most effective methods for their synthesis is the Kröhnke pyridine (B92270) synthesis, a multicomponent reaction involving an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov

While 2-Methyl-4-methylthiophenylboronic acid is not a direct reactant in the Kröhnke synthesis, it serves as an essential precursor for generating one of the key components. The boronic acid can be readily converted into 2-methyl-4-methylthiobenzaldehyde or 2'-methyl-4'-(methylthio)acetophenone through established methods. These aldehyde or ketone derivatives can then participate in the multicomponent cyclization reaction to form the desired triarylpyridine bearing the 2-methyl-4-methylthiophenyl substituent at the 2-, 4-, or 6-position of the central pyridine ring. This two-step sequence highlights the role of the boronic acid as a versatile starting material for accessing more complex building blocks.

Strategic Derivatization and Functional Group Interconversions

Beyond its role in forming carbon-carbon bonds, the functional groups within 2-Methyl-4-methylthiophenylboronic acid allow for subsequent chemical modifications, adding another layer of synthetic utility.

The methylthio (-SMe) group present in the molecule is a versatile functional handle. It can be selectively oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). This transformation is synthetically valuable as it significantly alters the electronic and steric properties of the molecule. The sulfoxide and sulfone groups are more polar and can act as hydrogen bond acceptors, which can be crucial for tuning solubility or biological interactions.

In the context of the sulfurated carbazole derivatives discussed previously, the methylthio groups of the final product were oxidized to the corresponding sulfoxide. This sulfoxidation was achieved by treating the compound with hydrogen peroxide (H₂O₂) in a mixture of glacial acetic acid and chloroform (B151607) at room temperature. This selective oxidation demonstrates that the methylthio group remains intact during the Suzuki-Miyaura coupling and is available for subsequent, controlled functionalization. This strategic derivatization allows for the fine-tuning of the optoelectronic properties of the final carbazole-based material.

Table 2: Functional Group Interconversion of the Methylthio Moiety

| Starting Moiety | Reagent(s) | Product Moiety | Product Name |

| Methylthio (-S-CH₃) | H₂O₂ / Acetic Acid | Sulfoxide (-SO-CH₃) | Methylsulfinyl |

| Methylthio (-S-CH₃) | m-CPBA (2 equiv.) | Sulfone (-SO₂-CH₃) | Methylsulfonyl |

Note: This table illustrates common transformations of the methylthio group.

Transformation of Boronic Acid to Other Functional Groups (e.g., Azides)

A significant application of 2-Methyl-4-methylthiophenylboronic acid in synthetic chemistry is its potential transformation into other valuable functional groups. A notable example is the conversion of arylboronic acids into aryl azides. Aryl azides are important building blocks, particularly in the field of medicinal chemistry, where they serve as precursors for the construction of 1,2,3-triazoles via cycloaddition reactions. nih.govthieme-connect.com

The direct conversion of an arylboronic acid to an aryl azide (B81097) can be efficiently achieved through a copper(II)-catalyzed reaction. nih.gov This method, often referred to as a Chan-Lam coupling type of reaction, represents a powerful and more environmentally favorable alternative to traditional methods of azide synthesis. thieme-connect.comorganic-chemistry.org The reaction typically involves treating the arylboronic acid with sodium azide in the presence of a catalytic amount of a copper(II) salt, such as copper(II) acetate, under mild conditions. organic-chemistry.org The process demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.orgumn.edu

The generalized reaction proceeds under aerobic conditions, often in protic solvents like methanol, at moderate temperatures (e.g., 55 °C). organic-chemistry.org The proposed mechanism involves several key steps: transmetalation of the aryl group from boron to the copper(II) catalyst, coordination of the azide anion, and subsequent reductive elimination to form the aryl azide product and a copper(0) species. organic-chemistry.org Molecular oxygen in the atmosphere is believed to play a role in reoxidizing the copper(0) back to the active copper(II) catalyst, thus allowing the catalytic cycle to continue. organic-chemistry.orgorganic-chemistry.org

While 2-Methyl-4-methylthiophenylboronic acid is not explicitly detailed in seminal studies, the reaction's tolerance for various functional groups suggests its applicability. organic-chemistry.org The methyl and methylthio groups on the phenyl ring are not expected to interfere with the copper-catalyzed azidation. The table below illustrates the scope of this transformation with various substituted phenylboronic acids, demonstrating its general utility.

| Arylboronic Acid Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Cyanophenylboronic acid | 4-Cyanoazidobenzene | 98 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | 4-Methoxyazidobenzene | 91 | organic-chemistry.org |

| Phenylboronic acid | Azidobenzene | 85 | organic-chemistry.org |

| 4-Carboxyphenylboronic acid | 4-Azidobenzoic acid | 81 | organic-chemistry.org |

| 3-Nitrophenylboronic acid | 3-Nitroazidobenzene | 94 | organic-chemistry.org |

Isomerization Reactions of Allyl Heteroatom Substrates

Arylboronic acids are recognized for their role as catalysts in various organic transformations, leveraging their nature as mild, organic-soluble Lewis acids. ru.nlnih.gov One area of application is in reactions involving allylic alcohols, which can include isomerizations. researchgate.netacs.orgresearchgate.net Catalysis by arylboronic acids typically relies on the activation of a hydroxyl group through the formation of a boronate ester intermediate. This activation facilitates subsequent chemical events. researchgate.net

While direct catalysis of allyl heteroatom substrate isomerization by 2-Methyl-4-methylthiophenylboronic acid specifically is not widely documented, the general catalytic activity of arylboronic acids provides a basis for its potential role. The Lewis acidity of the boronic acid is a key factor in its catalytic efficacy. researchgate.netacs.org The boron atom, with its empty p-orbital, can accept a lone pair of electrons from the oxygen of an alcohol, activating the C-O bond. nih.gov This activation can lead to the formation of a carbocationic intermediate, which can then undergo rearrangement or isomerization. semanticscholar.org

For instance, arylboronic acids have been employed to catalyze the dehydrative C-alkylation of various nucleophiles with allylic or benzylic alcohols, a process that relies on the activation of the alcohol. researchgate.net Although the primary outcome is substitution, such reactions highlight the ability of boronic acids to generate reactive intermediates from alcohols that could potentially lead to isomerization under different conditions. rsc.org The reaction of an allyl alcohol with a boronic acid catalyst can facilitate C-O bond cleavage, which is a prerequisite for isomerization pathways that proceed via an allylic carbocation.

The specific substituents on the arylboronic acid can modulate its Lewis acidity and, consequently, its catalytic activity. ru.nl The methyl and methylthio groups on 2-Methyl-4-methylthiophenylboronic acid would influence the electron density on the boron atom, thereby tuning its catalytic properties.

Role in the Development of Advanced Functional Materials

Integration into Organic Electronic Materials (e.g., p-type Semiconductors, Fluorophores)

2-Methyl-4-methylthiophenylboronic acid serves as a valuable building block in the synthesis of advanced functional materials, primarily through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netuwindsor.ca This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized centers. It is widely used to construct the extended π-conjugated systems that are characteristic of organic electronic materials, including p-type semiconductors and fluorophores. nih.govnih.gov

In the context of p-type semiconductors, the 2-methyl-4-methylthiophenyl moiety can be incorporated into larger polymer or small-molecule structures. These materials are designed to have specific electronic properties, such as appropriate energy levels for efficient hole injection and transport. The sulfur atom in the methylthio group can enhance intermolecular interactions through sulfur-sulfur contacts, potentially improving charge transport by facilitating better molecular packing in the solid state. mdpi.com The Suzuki-Miyaura coupling provides a versatile method to link this boronic acid with various aryl or heteroaryl halides, allowing for the systematic construction of complex conjugated architectures. uwindsor.ca

Similarly, this compound is a precursor for creating novel fluorophores. rsc.orgrsc.org A fluorophore's properties—its absorption and emission wavelengths, quantum yield, and sensitivity to its environment—are dictated by its electronic structure. By incorporating the 2-methyl-4-methylthiophenyl unit into a fluorescent core, chemists can tune these properties. The electron-donating nature of the methyl and methylthio substituents can modulate the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the emission color. nih.gov For example, it can be coupled with an electron-accepting unit to create a donor-acceptor type fluorophore, a common design strategy for achieving long-wavelength emission and high quantum yields.

Structure-Property Relationships in Optoelectronic Applications

The specific structure of 2-Methyl-4-methylthiophenylboronic acid directly influences the properties of any optoelectronic material into which it is incorporated. Understanding this structure-property relationship is crucial for designing materials with desired performance characteristics. unibo.itcam.ac.uk

The key structural features of this building block are the methyl group, the methylthio group, and their positions on the phenyl ring.

Electronic Effects : Both the methyl group (-CH₃) and the methylthio group (-SCH₃) are generally considered electron-donating groups when attached to an aromatic ring. lumenlearning.comlibretexts.orgnumberanalytics.com The methyl group donates electron density through a positive inductive effect (+I). quora.com The methylthio group can donate electrons through resonance (a +R effect) by sharing a lone pair from the sulfur atom with the π-system of the ring. These electron-donating properties tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the resulting conjugated material. Elevating the HOMO level is a common strategy in designing p-type organic semiconductors, as it can reduce the energy barrier for hole injection from the electrode.

Steric and Conformational Effects : The methyl group at the ortho-position to the boronic acid can introduce steric hindrance. In a polymerization or coupling reaction, this can affect the final conformation of the molecule by inducing a twist in the polymer backbone. This twisting can disrupt π-π stacking between molecules, which may decrease charge carrier mobility. However, it can also increase the solubility of the material and prevent excessive aggregation in the solid state, which is sometimes beneficial for solution-processed devices and can enhance the fluorescence quantum yield in fluorophores by reducing aggregation-caused quenching.

By strategically using 2-Methyl-4-methylthiophenylboronic acid, material scientists can fine-tune the electronic energy levels, solubility, morphology, and charge transport properties of organic materials for targeted optoelectronic applications.

Materials for Bio-Sensing and Recognition (General Concepts)

The boronic acid functional group is a key component in the design of materials for bio-sensing and molecular recognition. mdpi.comnih.gov This capability stems from the unique and reversible covalent interaction between boronic acids and compounds containing cis-1,2- or 1,3-diols. researchgate.netnih.govsigmaaldrich.com Many biologically significant molecules, such as saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleic acids, feature this diol motif. nih.govacs.org

The fundamental principle of a boronic acid-based biosensor involves two components: a recognition unit (the boronic acid) and a signal transducer. nih.gov When the boronic acid moiety of the sensor molecule binds to the cis-diol of a target analyte, it forms a five- or six-membered cyclic boronate ester. nih.govresearchgate.net This binding event must then be converted into a detectable signal, which can be optical (e.g., a change in fluorescence or color) or electrochemical. mdpi.comresearchgate.net

Materials incorporating the 2-Methyl-4-methylthiophenylboronic acid scaffold can be designed to function as biosensors in several ways:

Fluorescence-Based Sensing : The aromatic core of the molecule can be part of a fluorophore. nih.gov In one common sensing mechanism, the boronic acid in its unbound state acts as a quencher for the fluorophore's emission through a process like photoinduced electron transfer (PET). nih.gov Upon binding to a diol-containing analyte, the electronic properties of the boron center change, which can inhibit the PET process and "turn on" the fluorescence, leading to a measurable increase in emission intensity. nih.gov

Electrochemical Sensing : The 2-Methyl-4-methylthiophenylboronic acid unit can be attached to a redox-active molecule (like ferrocene) or immobilized on an electrode surface. mdpi.com The binding of a charged biological analyte (such as sialic acid on a glycoprotein) to the boronic acid can alter the local electrostatic environment, leading to a shift in the redox potential that can be detected electrochemically. researchgate.net

Functionalized Nanomaterials : This boronic acid derivative can be used to functionalize the surface of nanomaterials like quantum dots, gold nanoparticles, or carbon dots. mdpi.comnih.gov These functionalized nanomaterials can then be used for targeted recognition. For instance, the binding of a glycoprotein (B1211001) to boronic acid-coated nanoparticles might cause them to aggregate, leading to a color change (in the case of gold nanoparticles) or a change in fluorescence properties. nih.gov

In all these concepts, the 2-Methyl-4-methylthiophenyl part of the molecule acts as a stable scaffold, linking the recognition element (boronic acid) to a signaling unit or a material surface, while its substituents can be used to fine-tune properties like solubility and electronic communication. sciengine.com

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

While palladium catalysts have been the cornerstone of cross-coupling chemistry, future research will increasingly focus on alternatives that are more sustainable and cost-effective. The development of novel catalytic systems for reactions involving 2-Methyl-4-methylthiophenylboronic acid is a primary area for advancement.

A major paradigm shift in cross-coupling catalysis is the move away from precious metals like palladium towards earth-abundant, less toxic, and more economical alternatives such as nickel, copper, iron, and cobalt. researchgate.netnsf.govacs.org These metals offer the potential to perform similar transformations, like the Suzuki-Miyaura coupling, often with unique reactivity and selectivity profiles. researchgate.net

Future investigations will likely focus on developing robust catalytic systems based on these first-row transition metals for the cross-coupling of 2-Methyl-4-methylthiophenylboronic acid with various organic halides and pseudohalides. Key research goals in this area would include:

Catalyst and Ligand Design: Screening and designing new ligand scaffolds that stabilize and activate iron, nickel, or copper catalysts for efficient coupling with 2-Methyl-4-methylthiophenylboronic acid.

Substrate Scope Expansion: Determining the scope and functional group tolerance of these earth-abundant metal-catalyzed reactions. The presence of the methylthio group on the boronic acid, a potential coordinating site or a group susceptible to catalyst poisoning, presents a unique challenge and a point of interest for these new systems.

Mechanistic Studies: Elucidating the reaction mechanisms to optimize reaction conditions and catalyst performance, which can differ significantly from their palladium counterparts. nih.govorganic-chemistry.org

The successful application of earth-abundant metal catalysis would represent a significant step towards more sustainable and economical syntheses utilizing 2-Methyl-4-methylthiophenylboronic acid. acs.org

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering alternative energy inputs to drive chemical reactions under mild conditions. researchgate.netacs.org These techniques can enable novel reaction pathways that are often inaccessible through traditional thermal methods.

For 2-Methyl-4-methylthiophenylboronic acid, future research could explore:

Visible-Light-Mediated Coupling: Developing photocatalytic systems, potentially using semiconductor materials or photoredox catalysts, to drive the Suzuki-Miyaura coupling of 2-Methyl-4-methylthiophenylboronic acid at room temperature. researchgate.netamanote.com This approach reduces energy consumption and can improve selectivity.

Electrochemical Synthesis: Investigating electrocatalytic methods for C-C and C-heteroatom bond formation. Electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, generating less waste and offering precise control over reaction potential.

Novel Transformations: Exploring new types of reactions beyond standard cross-coupling. For instance, photocatalysis could enable radical-based transformations of 2-Methyl-4-methylthiophenylboronic acid, leading to the synthesis of novel molecular architectures.

Green Chemistry Approaches in Synthetic Methodologies

In line with the global push for sustainable chemical manufacturing, the principles of green chemistry are becoming central to the development of new synthetic methods. nih.gov Research involving 2-Methyl-4-methylthiophenylboronic acid will increasingly incorporate these principles to minimize environmental impact.

Organic solvents are a major contributor to chemical waste. Future research will aim to reduce or eliminate their use in reactions involving 2-Methyl-4-methylthiophenylboronic acid.

Solvent-Free Reactions: The use of mechanochemistry, such as ball milling, to perform solid-state cross-coupling reactions is a promising frontier. researchgate.netnih.gov Investigating the feasibility of such solvent-free Suzuki-Miyaura couplings with 2-Methyl-4-methylthiophenylboronic acid could lead to highly efficient and waste-free synthetic protocols. researchgate.net

Green Solvents: Where solvents are necessary, the focus will be on environmentally benign options. Research could evaluate the efficacy of water, supercritical fluids (like CO₂), or bio-based solvents (e.g., cyclopentyl methyl ether, 2-methyltetrahydrofuran) for cross-coupling reactions with this boronic acid. acs.org

The ability to recover and reuse catalysts is crucial for both economic viability and sustainability, particularly when using precious metals. mdpi.com

Heterogeneous Catalysis: A key direction is the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. This allows for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse. mdpi.com Research could focus on immobilizing palladium or earth-abundant metals on supports like polymers, silica, or magnetic nanoparticles for use in reactions with 2-Methyl-4-methylthiophenylboronic acid.

Homogeneous Catalyst Recycling: For homogeneous catalysts, innovative strategies such as phase-transfer catalysis or the use of thermomorphic solvent systems could be developed to enable catalyst separation and recycling without the challenges of heterogeneous systems, such as metal leaching. acs.org This would ensure high catalyst turnover numbers over multiple reaction cycles, significantly reducing cost and waste. aau.dk

Advanced Applications in Complex Molecule Synthesis

Arylboronic acids are indispensable tools for constructing complex molecular frameworks. nih.gov The unique substitution pattern of 2-Methyl-4-methylthiophenylboronic acid—with a methyl group ortho to the boronic acid and a methylthio group in the para position—makes it a valuable and specific building block.

Future research will undoubtedly focus on leveraging this unique structure in the synthesis of high-value molecules. Potential applications include:

Pharmaceuticals and Agrochemicals: The incorporation of the 2-methyl-4-methylthiophenyl moiety into biologically active molecules. The steric hindrance from the ortho-methyl group can influence the conformation of the resulting biaryl product, which can be crucial for binding to biological targets. The methylthio group offers a site for further functionalization (e.g., oxidation to sulfoxide or sulfone) and can modulate the electronic and pharmacokinetic properties of a drug candidate. chemrxiv.org

Organic Materials: The use of 2-Methyl-4-methylthiophenylboronic acid in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs), polymers, or molecular sensors. The specific electronic and steric properties imparted by the substituents could be exploited to fine-tune the optical and physical properties of these materials.

Exploring these advanced applications will not only showcase the synthetic utility of 2-Methyl-4-methylthiophenylboronic acid but also potentially lead to the discovery of new molecules with valuable biological or material properties.

An exploration of the future research avenues for the chemical compound 2-Methyl-4-methylthiophenylboronic acid reveals significant potential in advanced organic synthesis and interdisciplinary fields. While this specific arylboronic acid is a known compound, its full synthetic utility is still emerging. The following article outlines key future research directions and emerging paradigms, focusing on the prospective application of this molecule in complex chemical transformations and novel material development.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-methylthiophenylboronic acid, and how can purity (>98%) be achieved?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Key steps include:

- Substrate Preparation: Use 2-methyl-4-methylthiophenyl halide (e.g., bromide) and bis(pinacolato)diboron as the boron source.

- Reaction Conditions: Perform in anhydrous THF or DMF at 80–100°C for 12–24 hours .

- Purification: Column chromatography on silica gel with ethyl acetate/hexane eluents. Note that boronic acids may bind irreversibly to silica; alternative methods like recrystallization (using ethanol/water) are recommended .

- Purity Verification: High-performance liquid chromatography (HPLC) or / NMR confirms purity >98% .

Q. Which spectroscopic techniques are critical for characterizing 2-Methyl-4-methylthiophenylboronic acid?

- Methodological Answer:

- NMR Spectroscopy: NMR identifies methyl (δ 2.1–2.5 ppm) and methylthio (δ 2.5–3.0 ppm) groups. NMR shows a peak near δ 30 ppm, confirming boronic acid functionality .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 196.05) .

- FT-IR: B-O stretching vibrations at 1340–1310 cm and S-C at 600–700 cm .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of 2-Methyl-4-methylthiophenylboronic acid in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects: The electron-donating methylthio group increases electron density on the phenyl ring, enhancing oxidative addition in palladium-catalyzed couplings. Compare with phenylboronic acid derivatives lacking substituents .

- Steric Effects: The 2-methyl group introduces steric hindrance, potentially reducing reaction rates. Kinetic studies using time-resolved NMR can quantify this effect .

- Case Study: In Suzuki couplings with aryl halides, yields drop by ~15% compared to unsubstituted analogs; optimize using bulky ligands (e.g., SPhos) to mitigate steric issues .

Q. How can researchers resolve contradictions in reported stability data for 2-Methyl-4-methylthiophenylboronic acid?

- Methodological Answer:

- Storage Stability: Conflicting reports on decomposition at RT vs. stability at 0–6°C suggest humidity sensitivity. Conduct accelerated stability studies under controlled RH (e.g., 40% vs. 80%) using TGA/DSC to identify degradation pathways .

- Boroxine Formation: Prolonged storage may form boroxine rings. Monitor via NMR (shift to δ 18–20 ppm) and suppress by adding molecular sieves or storing under nitrogen .

- Contradiction Analysis: Compare batch-specific impurities (e.g., residual solvents) via GC-MS; trace water or acidic residues accelerate decomposition .

Q. What strategies improve the catalytic efficiency of 2-Methyl-4-methylthiophenylboronic acid in bioconjugation or carbohydrate sensing?

- Methodological Answer:

- Reversible Binding: Leverage boronic acid’s affinity for diols (e.g., sugars). Optimize pH (8.5–9.5) to enhance binding kinetics; use fluorescence quenching assays to measure affinity constants () .

- Functionalization: Introduce linkers (e.g., PEG) via esterification to improve solubility in aqueous media. Characterize modified derivatives via MALDI-TOF .

- Comparative Studies: Contrast with 4-methoxyphenylboronic acid to assess how methylthio vs. methoxy groups affect binding selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。